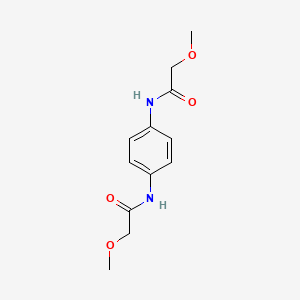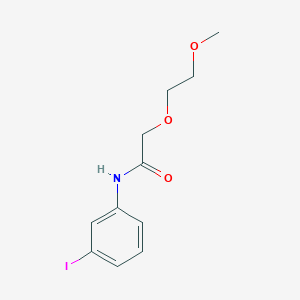![molecular formula C13H11ClN2O2S B14904680 ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)
ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate is a complex heterocyclic compound. It is part of a class of compounds known for their diverse biological activities and pharmaceutical properties. This compound’s unique structure, which includes a combination of nitrogen, sulfur, and chlorine atoms within a tetracyclic framework, makes it an interesting subject for scientific research.
准备方法
The synthesis of ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate typically involves multi-step reactions. One common method includes the condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid . This reaction forms the core tetracyclic structure, which is then further modified to introduce the chlorine and ethyl ester groups.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
科学研究应用
Ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, its anti-malarial activity may be due to its ability to inhibit certain enzymes critical for the survival of the malaria parasite. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby inhibiting the parasite’s growth .
相似化合物的比较
Ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate can be compared with other similar compounds such as:
- Ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetraazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carboxylate
- Ethyl 8-chloro-2,3,7-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carboxylate
These compounds share similar structural features but differ in the specific arrangement of atoms and functional groups, which can lead to differences in their chemical reactivity and biological activities.
属性
分子式 |
C13H11ClN2O2S |
|---|---|
分子量 |
294.76 g/mol |
IUPAC 名称 |
ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O2S/c1-2-18-13(17)8-5-3-6-9(7(5)8)10-11(14)15-4-16-12(10)19-6/h4-5,7-8H,2-3H2,1H3 |
InChI 键 |
RNYVJLTVXVTMLA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C2C1C3=C(C2)SC4=C3C(=NC=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


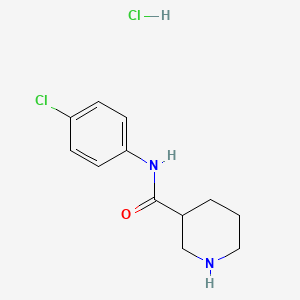
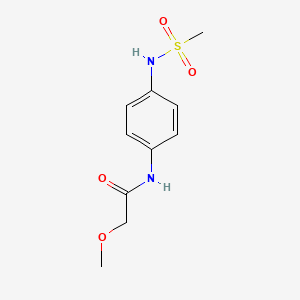
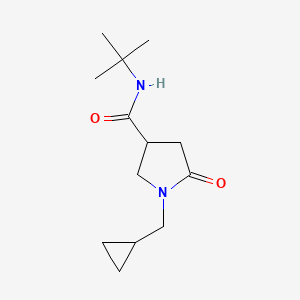
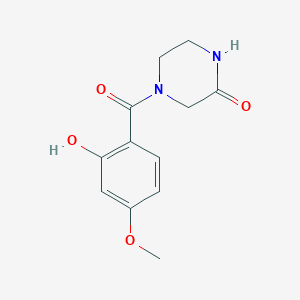
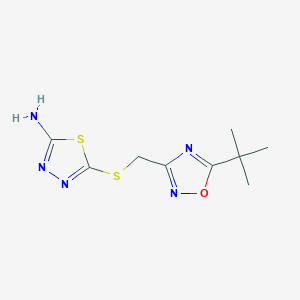
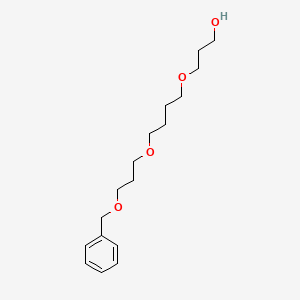
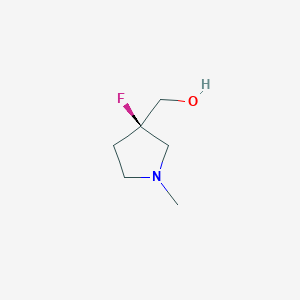
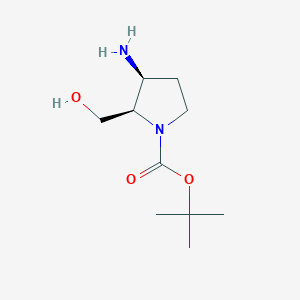
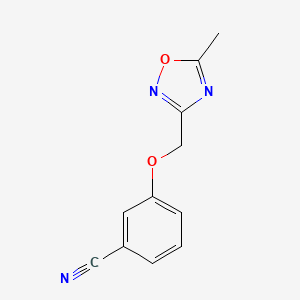
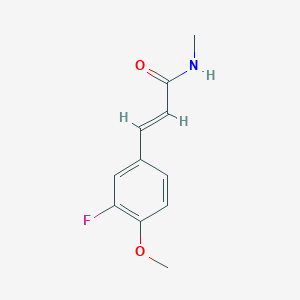
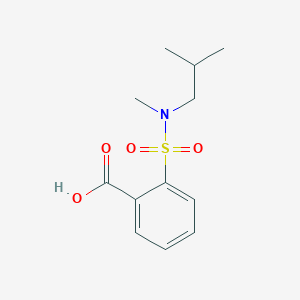
![10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B14904666.png)
